molecular formula C11H11NO2S B3059625 Ethyl 4-isothiocyanato-3-methylbenzoate CAS No. 1027513-17-2

Ethyl 4-isothiocyanato-3-methylbenzoate

Cat. No.: B3059625
CAS No.: 1027513-17-2
M. Wt: 221.28
InChI Key: DXSLQUUZTGGNLF-UHFFFAOYSA-N
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Description

Ethyl 4-isothiocyanato-3-methylbenzoate is an organic compound with the molecular formula C11H9NO2S. It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted with an isothiocyanate group and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-isothiocyanato-3-methylbenzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-amino-3-methylbenzoic acid with thiophosgene to form the corresponding isothiocyanate. This intermediate is then esterified with ethanol to yield the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more sustainable and scalable methods. For example, the use of elemental sulfur and catalytic amounts of amine bases, such as DBU, can facilitate the conversion of isocyanides to isothiocyanates under moderate heating conditions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-isothiocyanato-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thioureas.

    Addition Reactions: The compound can react with nucleophiles, such as alcohols and amines, to form corresponding adducts.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

    Conditions: Reactions are typically carried out at room temperature or under mild heating.

Major Products:

Scientific Research Applications

Ethyl 4-isothiocyanato-3-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-isothiocyanato-3-methylbenzoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can alter the function of the target protein, leading to various biological effects .

Comparison with Similar Compounds

    Ethyl 4-isothiocyanatobenzoate: Similar structure but lacks the methyl group on the benzene ring.

    Methyl 4-isothiocyanato-3-methylbenzoate: Similar structure but has a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to the presence of both the isothiocyanate and ethyl ester groups, which confer distinct reactivity and solubility properties. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

ethyl 4-isothiocyanato-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-3-14-11(13)9-4-5-10(12-7-15)8(2)6-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSLQUUZTGGNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N=C=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653436
Record name Ethyl 4-isothiocyanato-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027513-17-2
Record name Ethyl 4-isothiocyanato-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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